methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4], which can be reused multiple times, yielding high purity and selectivity . The reaction is carried out at 80°C with a catalyst concentration of 25 mol% .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidine derivatives .
Scientific Research Applications
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-15-11(16)8-19-13(15)14-10-6-4-9(5-7-10)12(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
LIWFTXNJAMKKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.